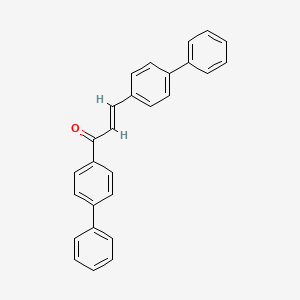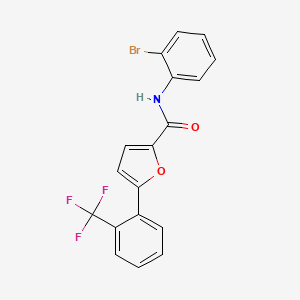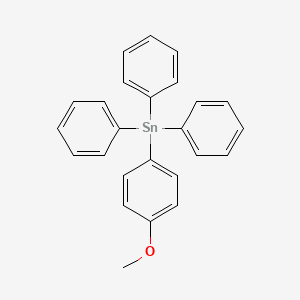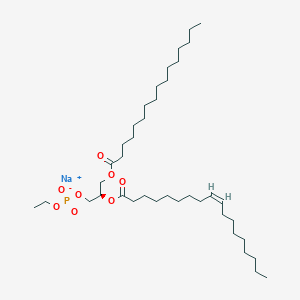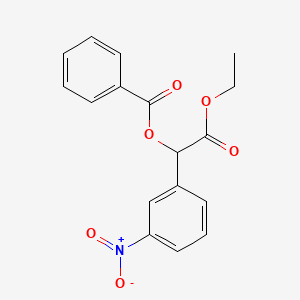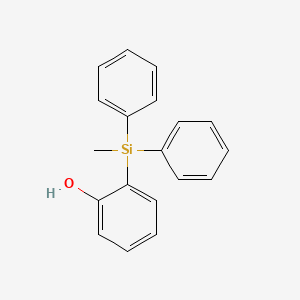
2-(Diphenylmethylsilyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Diphenylmethylsilyl)phenol is an organic compound with the molecular formula C19H18OSi It is characterized by the presence of a phenol group substituted with a diphenylmethylsilyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Diphenylmethylsilyl)phenol typically involves the reaction of phenol with diphenylmethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows: [ \text{Phenol} + \text{Diphenylmethylchlorosilane} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert quinones back to phenols.
Substitution: Electrophilic aromatic substitution reactions are common, where the phenol group can direct substitutions to the ortho and para positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium nitrosodisulfonate (Fremy’s salt) and other quinone-forming reagents.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or tin(II) chloride (SnCl2) are used.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic conditions.
Major Products:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Hydroquinones.
Substitution: Halogenated, nitrated, or sulfonated phenols.
科学的研究の応用
2-(Diphenylmethylsilyl)phenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Industry: Used in the development of new materials and as an additive in various industrial processes.
作用機序
The mechanism of action of 2-(Diphenylmethylsilyl)phenol involves its interaction with molecular targets through its phenolic and silyl groups. The phenolic group can participate in hydrogen bonding and electron donation, while the silyl group can influence the compound’s reactivity and stability. These interactions can affect various biochemical pathways, including oxidative stress responses and enzyme inhibition.
類似化合物との比較
Phenol: The parent compound, with a simpler structure and different reactivity.
Diphenylmethylsilanol: Similar silyl group but lacks the phenolic hydroxyl group.
Quinones: Oxidized derivatives of phenols with distinct redox properties.
Uniqueness: 2-(Diphenylmethylsilyl)phenol is unique due to the combination of the phenolic hydroxyl group and the diphenylmethylsilyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specific applications in research and industry.
特性
CAS番号 |
151310-07-5 |
|---|---|
分子式 |
C19H18OSi |
分子量 |
290.4 g/mol |
IUPAC名 |
2-[methyl(diphenyl)silyl]phenol |
InChI |
InChI=1S/C19H18OSi/c1-21(16-10-4-2-5-11-16,17-12-6-3-7-13-17)19-15-9-8-14-18(19)20/h2-15,20H,1H3 |
InChIキー |
QUZUIEBXOPRITK-UHFFFAOYSA-N |
正規SMILES |
C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Dimethyl 7-oxabicyclo[2.2.1]hept-2-ene-2,3-dicarboxylate](/img/structure/B11942500.png)
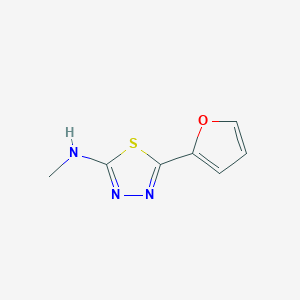

![(1E)-1-(4-chlorophenyl)ethanone [4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11942532.png)

![4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B11942543.png)
